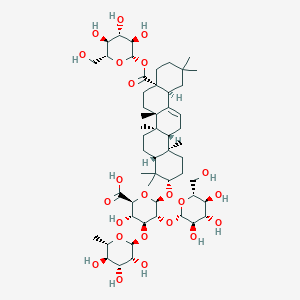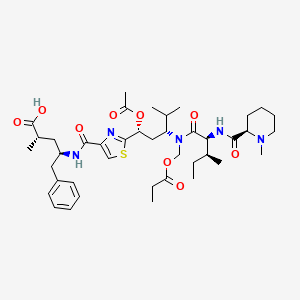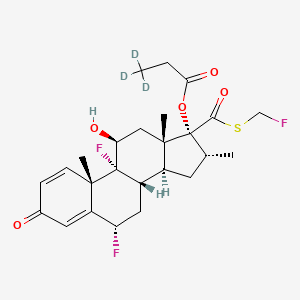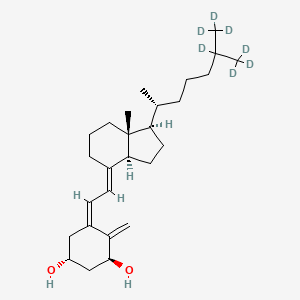
Alfacalcidol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alfacalcidol-d7, also known as 1-hydroxycholecalciferol-d7, is a deuterium-labeled analogue of alfacalcidol. Alfacalcidol itself is a derivative of vitamin D3 and acts as a non-selective activator of the vitamin D receptor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of alfacalcidol due to the presence of deuterium, which serves as a stable isotope tracer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alfacalcidol-d7 involves the incorporation of deuterium into the alfacalcidol molecule. One common method is the directional degradation of pre-alfacalcidol, followed by purification using high-performance liquid chromatography (HPLC). The structure is then confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yield and purity, often exceeding 95%. The production process is designed to be cost-effective and efficient, with careful control of reaction conditions to maintain the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alfacalcidol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation while maintaining the integrity of the deuterium label .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less hydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Alfacalcidol-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of alfacalcidol in biological systems.
Bone Health Research: Investigated for its potential in managing osteoporosis and other bone-related conditions.
Endocrinology: Studied for its effects on calcium homeostasis and parathyroid hormone regulation
Wirkmechanismus
Alfacalcidol-d7 exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate homeostasis. The compound is converted in the liver to its active form, 1,25-dihydroxyvitamin D3, which then binds to the vitamin D receptor. This binding initiates a cascade of molecular events that ultimately influence bone mineralization and calcium absorption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcitriol: The active form of vitamin D3, used in similar applications but with a different metabolic profile.
Doxercalciferol: Another vitamin D analogue used for similar therapeutic purposes.
Uniqueness
Alfacalcidol-d7 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature distinguishes it from other vitamin D analogues and makes it particularly valuable in research settings .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI-Schlüssel |
OFHCOWSQAMBJIW-YZXGHXJUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


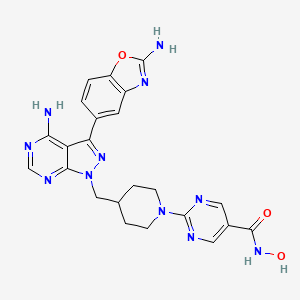

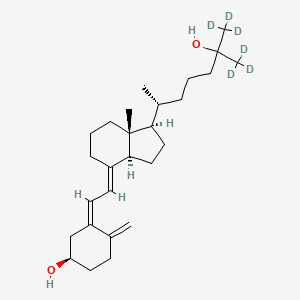

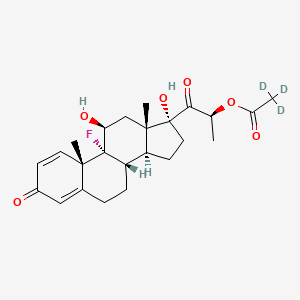
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
